molecular formula C8H13NO2 B2931362 [5-(t-Butyl)oxazol-4-yl]methanol CAS No. 930591-55-2

[5-(t-Butyl)oxazol-4-yl]methanol

Cat. No. B2931362
CAS RN: 930591-55-2
M. Wt: 155.197
InChI Key: SRCYIGRVJUYRSG-UHFFFAOYSA-N
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Description

“[5-(t-Butyl)oxazol-4-yl]methanol” is a chemical compound that falls under the category of oxazoles. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .


Synthesis Analysis

Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, was first synthesized in 1884 . The synthesis of oxazoline-based ring structures has gained much recognition in synthetic organic chemistry due to their biological activities .


Molecular Structure Analysis

The molecular formula of “[5-(t-Butyl)oxazol-4-yl]methanol” is C8H13NO2. Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazoles and its derivatives are a part of a number of medicinal compounds . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

The molecular weight of “[5-(t-Butyl)oxazol-4-yl]methanol” is 155.197. Oxazoles is a stable liquid at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Methanol as a Hydrogen Donor and Catalyst

Methanol as a Hydrogen Donor in Homogeneous Catalysis : Methanol can act as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, especially for the reduction of ketones to alcohols. This process, facilitated by t-phosphine-ruthenium-chloride systems, is an essential chemical reaction for the synthesis of various compounds, demonstrating methanol's role in facilitating reductive transformations in organic chemistry (Smith & Maitlis, 1985).

Advances in Methanol Utilization : Methanol's utility extends beyond being a basic chemical feedstock; it is crucial for hydrogen generation via membrane reactor technology. Methanol's conversion into more complex compounds and its role in reducing CO2 emissions highlight its significance in both chemical synthesis and environmental sustainability (Dalena et al., 2018).

Catalysis and Chemical Synthesis

Peptide-Catalyzed Conversion of Oxazol-5(4H)-ones : The catalytic conversion of oxazolones into enantiomerically enriched α-amino acid derivatives showcases the application of catalysts in achieving high levels of stereocontrol in synthesis. This method emphasizes the importance of specific chemical structures in facilitating reactions critical for producing compounds with significant biological activity (Metrano & Miller, 2014).

Catalysis by Tris(triazolyl)methanol-Cu(I) Structures : The development of highly active catalysts based on tris(triazolyl)methanol-Cu(I) structures for Huisgen 1,3-dipolar cycloadditions illustrates the ongoing advancements in the field of click chemistry, enabling efficient and selective synthesis of triazole-containing compounds, which are prevalent in pharmaceuticals and agrochemicals (Ozcubukcu et al., 2009).

Future Directions

Oxazole derivatives have been drawing the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “[5-(t-Butyl)oxazol-4-yl]methanol” and similar compounds could have potential applications in medicinal chemistry in the future.

properties

IUPAC Name

(5-tert-butyl-1,3-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h5,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCYIGRVJUYRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Tert-butyl-1,3-oxazol-4-yl)methanol

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